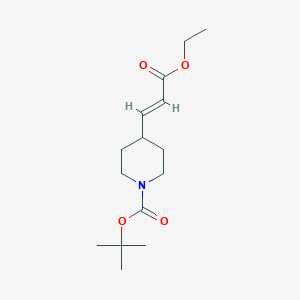
Ethyl E-N-BOC-Piperidin-4-ylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl E-N-BOC-Piperidin-4-ylacrylate, also known as EEPA, is a powerful and versatile reagent used in the synthesis of organic compounds. It is widely used in organic synthesis for a variety of purposes, including the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. EEPA is a versatile and cost-effective reagent that can be used in a variety of reactions, including amination, esterification, and alkylation. It is also used in the preparation of polymers and other materials.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development due to their diverse pharmacological activities. Researchers have explored the synthesis of substituted piperidines, including derivatives like Ethyl E-N-BOC-Piperidin-4-ylacrylate. These compounds can be modified to create novel drug candidates with specific biological targets. Investigating their interactions with receptors and enzymes is essential for designing effective pharmaceuticals .
Hydrogenation and Functionalization
Hydrogenation of piperidines is a valuable synthetic method. Ethyl E-N-BOC-Piperidin-4-ylacrylate can undergo hydrogenation to yield saturated piperidines. Additionally, functionalization reactions (e.g., amination, cycloaddition) enable further diversification of piperidine derivatives.
Propiedades
IUPAC Name |
tert-butyl 4-[(E)-3-ethoxy-3-oxoprop-1-enyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)7-6-12-8-10-16(11-9-12)14(18)20-15(2,3)4/h6-7,12H,5,8-11H2,1-4H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLGZABCJLALW-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590058 |
Source


|
| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl E-N-BOC-Piperidin-4-ylacrylate | |
CAS RN |
198895-61-3 |
Source


|
| Record name | tert-Butyl 4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)





![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)





